Product packaging for 3-(3,4,5-Trifluorophenyl)piperidine(Cat. No.:)

3-(3,4,5-Trifluorophenyl)piperidine

Cat. No.: B12999148
M. Wt: 215.21 g/mol
InChI Key: ZLSQOHGPNUVCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4,5-Trifluorophenyl)piperidine (CAS 1044768-66-2) is a fluorinated piperidine derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H12F3N and a molecular weight of 215.21 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The presence of the trifluorophenyl group attached to the piperidine scaffold is particularly valuable for modulating the lipophilicity, metabolic stability, and binding affinity of potential drug candidates. This compound is offered with a purity of over 95% . It is related to other valuable intermediates, such as its single-enantiomer forms (R)- and (S)-3-(3,4,5-Trifluorophenyl)piperidine, which allow for stereoselective synthesis and research . As a standard practice, researchers should handle all chemicals with appropriate care. While a specific Safety Data Sheet (SDS) for this exact isomer was not identified in the search, structurally similar compounds, such as 2-(3,4,5-Trifluorophenyl)piperidine, are classified as harmful and irritant, suggesting that careful review of the specific SDS for this product is essential prior to use . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12F3N B12999148 3-(3,4,5-Trifluorophenyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

3-(3,4,5-trifluorophenyl)piperidine

InChI

InChI=1S/C11H12F3N/c12-9-4-8(5-10(13)11(9)14)7-2-1-3-15-6-7/h4-5,7,15H,1-3,6H2

InChI Key

ZLSQOHGPNUVCTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for 3 3,4,5 Trifluorophenyl Piperidine

Retrosynthetic Analysis and Key Precursors for 3-(3,4,5-Trifluorophenyl)piperidine

A common retrosynthetic approach for this compound involves disconnecting the piperidine (B6355638) ring or the bond between the phenyl and piperidine rings. A primary strategy begins with the key intermediate 3-(3,4,5-trifluorophenyl)pyridine. This precursor can be synthesized from 3-bromo-5-chloropyridine (B1268422) and 3,4,5-trifluorophenylboronic acid. The subsequent reduction of the pyridine (B92270) ring then yields the target piperidine structure.

Another viable retrosynthetic pathway involves the formation of the C-C bond between a piperidine precursor and the trifluorophenyl group. This could start from a suitable N-protected 3-piperidone and 1-bromo-3,4,5-trifluorobenzene. The final step would then be the deprotection of the nitrogen atom.

Classical and Modern Synthetic Routes to the this compound Framework

The synthesis of this compound has been approached through both linear and convergent strategies, primarily documented in the context of broader drug discovery efforts.

Multi-Step Linear Syntheses of this compound

A documented linear synthesis of this compound hydrochloride is a multi-step process commencing with 3-bromo-5-chloropyridine. The key steps are outlined below:

Suzuki Coupling: 3-bromo-5-chloropyridine is coupled with 3,4,5-trifluorophenylboronic acid in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base like potassium carbonate to form 3-chloro-5-(3,4,5-trifluorophenyl)pyridine.

Hydrolysis: The resulting chloro-substituted pyridine is then subjected to hydrolysis under high temperature and pressure with a strong base like sodium hydroxide (B78521) to yield 5-(3,4,5-trifluorophenyl)pyridin-3-ol.

Hydrogenation: The pyridin-3-ol intermediate is subsequently hydrogenated using a catalyst, for instance, palladium on carbon, under a hydrogen atmosphere. This step reduces the pyridine ring to a piperidine ring, affording 5-(3,4,5-trifluorophenyl)piperidin-3-ol.

Halogenation and Reduction: The hydroxyl group of the piperidin-3-ol is then converted to a more reactive leaving group, such as a chloro group, using a reagent like thionyl chloride. The resulting 3-chloro-5-(3,4,5-trifluorophenyl)piperidine is then reduced, for example with tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN), to give the final product, this compound.

Salt Formation: Finally, the free base is treated with hydrochloric acid to furnish this compound hydrochloride.

Convergent Synthetic Strategies for this compound

Convergent approaches aim to synthesize separate fragments of the molecule and then combine them near the end of the synthesis. For this compound, a convergent strategy could involve the synthesis of a protected piperidine synthon and the 3,4,5-trifluorophenyl moiety separately.

A potential convergent route could utilize a Suzuki or a Negishi coupling reaction between a pre-formed N-protected 3-halopiperidine and 3,4,5-trifluorophenylboronic acid or an organozinc reagent, respectively. This would be followed by the removal of the protecting group to yield the desired product. While this is a common strategy for 3-arylpiperidines, specific examples for this compound are not extensively detailed in readily available literature.

Asymmetric Synthesis and Stereocontrol in this compound Preparation

The creation of enantiomerically pure this compound is crucial for its potential applications in pharmaceuticals, as different enantiomers can have distinct biological activities.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical method to induce stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the formation of one enantiomer over the other. For a molecule like this compound, a chiral auxiliary could be attached to the piperidine nitrogen. Subsequent reactions, such as an alkylation or a conjugate addition to an enamine derived from a protected 3-piperidone, would proceed with facial selectivity controlled by the auxiliary. The final step would involve the removal of the chiral auxiliary to yield the enantiomerically enriched product. Specific applications of this method to this compound are not prominently described in the literature, but it remains a viable and well-established strategy for this class of compounds.

Asymmetric Catalysis for Enantioselective this compound Synthesis

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis. A key strategy for synthesizing chiral 3-substituted piperidines involves the asymmetric hydrogenation of a corresponding pyridine precursor.

Chemo-Enzymatic Synthesis of Chiral this compound

The synthesis of enantiomerically pure chiral piperidines is a critical endeavor in pharmaceutical development, as different enantiomers of a drug can exhibit vastly different pharmacological activities. Chemo-enzymatic approaches, which combine the efficiency of chemical synthesis with the high selectivity of biocatalysts, offer a powerful strategy for accessing these chiral scaffolds. nih.govcore.ac.uk

A plausible chemo-enzymatic route to chiral this compound begins with the chemical synthesis of the racemic compound. This can be followed by an enzymatic kinetic resolution. Lipases are commonly employed for this purpose due to their broad substrate applicability and stereoselectivity. nih.gov

The process involves the selective acylation of one enantiomer of the racemic piperidine in the presence of a lipase (B570770) and an acyl donor, such as vinyl acetate. For instance, a lipase-catalyzed transesterification can convert one enantiomer into its corresponding N-acetylated derivative, leaving the other enantiomer unreacted. nih.govresearchgate.net The success of this resolution is highly dependent on reaction conditions, including the choice of enzyme, solvent, temperature, and acyl donor. Low-temperature conditions have been shown to enhance enantioselectivity in similar resolutions. nih.gov

A representative chemo-enzymatic strategy is outlined below:

Table 1: Proposed Chemo-Enzymatic Resolution

Step Description Key Reagents/Catalysts Product(s)
1 Chemical Synthesis 3,4,5-Trifluorobromobenzene, 3-pyridylboronic acid, reducing agents Racemic (±)-3-(3,4,5-Trifluorophenyl)piperidine
2 Enzymatic Resolution Lipase (e.g., from Pseudomonas aeruginosa), Vinyl Acetate (R)-3-(3,4,5-Trifluorophenyl)piperidine and (S)-N-acetyl-3-(3,4,5-trifluorophenyl)piperidine

This method allows for the preparation of both enantiomers of the target compound with high optical purity. researchgate.net

Derivatization Strategies for the this compound Core

To explore the structure-activity relationships of this compound, its core structure can be systematically modified. Derivatization strategies typically target three main regions of the molecule: the piperidine nitrogen, the trifluorophenyl ring, and the carbon skeleton of the piperidine ring.

Functionalization at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a primary site for functionalization. The nitrogen atom can be readily modified through various reactions to introduce a wide range of substituents.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or reductive amination with aldehydes or ketones.

N-Acylation: Formation of amides by reacting the piperidine with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. This is a common strategy in the development of piperidine-based pharmaceuticals. mdpi.com

N-Arylation: Introduction of aryl or heteroaryl groups through Buchwald-Hartwig or Ullmann coupling reactions.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which can act as hydrogen bond donors and acceptors. nih.gov

These modifications can significantly alter the compound's polarity, basicity, and steric profile.

Substitutions on the Trifluorophenyl Moiety

Modifying the 3,4,5-trifluorophenyl ring is more challenging due to the high strength of the carbon-fluorine bonds and the electron-deficient nature of the ring. However, nucleophilic aromatic substitution (SNAr) is a potential pathway. The fluorine atoms activate the ring towards attack by strong nucleophiles.

Potential transformations include the displacement of one or more fluorine atoms by nucleophiles such as:

Alkoxides (e.g., sodium methoxide) to form alkoxy-difluorophenyl derivatives.

Amines to generate amino-difluorophenyl analogues.

Thiols to yield thioether-substituted compounds.

These reactions often require forcing conditions (high temperatures and pressures) and may suffer from a lack of regioselectivity, potentially yielding mixtures of isomers.

Modifications to the Piperidine Ring Carbon Skeleton

Altering the carbon framework of the piperidine ring allows for fine-tuning of the compound's three-dimensional shape and the introduction of new functional groups.

C-H Functionalization: Direct functionalization of C-H bonds is an advanced strategy. This can involve metal-catalyzed reactions to introduce aryl or alkyl groups at positions C2, C4, C5, or C6. rsc.orgrsc.org

Introduction of Substituents: Synthesis can begin from already substituted piperidine precursors or pyridine precursors that are subsequently reduced. For example, using a substituted pyridine in the initial synthesis allows for the introduction of groups at various positions on the piperidine ring. mdpi.comajchem-a.com

Ring Expansion/Contraction: More complex multistep sequences can be envisioned to create related azepane (7-membered) or pyrrolidine (B122466) (5-membered) rings, though this falls outside of simple derivatization.

These strategies provide access to a diverse library of analogues for further investigation.

Analytical Characterization of Synthesized this compound and Its Analogues

The unambiguous identification and characterization of this compound and its derivatives rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range, and signals for the two aromatic protons on the trifluorophenyl ring. chemicalbook.comresearchgate.net The coupling patterns of the aromatic protons would appear as a triplet or doublet of doublets due to coupling with the fluorine atoms.

¹³C NMR: The carbon spectrum would display signals for the piperidine carbons and the six distinct carbons of the trifluorophenyl ring. The carbon signals of the aromatic ring would exhibit large C-F coupling constants (¹JCF, ²JCF, etc.), which are diagnostic for fluorinated aromatic compounds. rsc.org

¹⁹F NMR: This is a crucial technique for fluorinated compounds. The fluorine NMR spectrum would show signals corresponding to the fluorine atoms at positions 3, 4, and 5, with their chemical shifts and coupling constants providing definitive structural information. rsc.org

2D NMR: Techniques like COSY, HSQC, and HMBC are used to assign all proton and carbon signals unambiguously and confirm the connectivity of the molecule. ipb.pt

Mass Spectrometry (MS):

Electron Ionization (EI-MS): This technique would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation pathways for piperidine derivatives include the formation of an iminium ion. For this specific compound, cleavage of the bond between the piperidine and the phenyl ring would be expected. nih.gov

Electrospray Ionization (ESI-MS): Often used with LC-MS, this soft ionization technique typically shows the protonated molecule [M+H]⁺, which is useful for determining the molecular weight with high accuracy. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. Characteristic absorptions would include N-H stretching for the secondary amine (around 3300-3500 cm⁻¹), C-H stretching for the aliphatic and aromatic parts, and strong C-F stretching vibrations in the 1100-1400 cm⁻¹ region. nih.gov

Table 2: Predicted Analytical Data for this compound

Technique Expected Features
¹H NMR Aromatic protons (~7.0-7.5 ppm, complex coupling), Piperidine protons (~1.5-3.5 ppm), NH proton (variable shift)
¹³C NMR Aromatic carbons with large C-F couplings, Piperidine carbons (~25-55 ppm)
¹⁹F NMR Signals for F3, F4, and F5 atoms with characteristic chemical shifts and F-F coupling
MS (ESI+) [M+H]⁺ at m/z 214.1

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1100-1400 (C-F stretch) |

This comprehensive analytical toolkit ensures the structural integrity and purity of the synthesized compounds.

Computational Chemistry and Molecular Modeling Studies of 3 3,4,5 Trifluorophenyl Piperidine

Quantum Chemical Calculations for Conformational Analysis of 3-(3,4,5-Trifluorophenyl)piperidine

Quantum chemical calculations are instrumental in understanding the three-dimensional structure and energetics of molecules. For this compound, such calculations would elucidate the preferred conformations of the piperidine (B6355638) ring and the orientation of the trifluorophenyl substituent.

Electronic Structure and Reactivity Predictions

Detailed studies on the electronic structure of this compound, including its molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps, are not currently published. Such data would be crucial for predicting its reactivity and potential for intermolecular interactions.

Stereoelectronic Effects of Fluorine Substituents

The stereoelectronic effects of the three fluorine atoms on the phenyl ring are expected to be significant. These effects, arising from the interaction of the C-F bonds with the piperidine ring and its nitrogen lone pair, would influence the conformational equilibrium of the molecule. Research on simpler fluorinated piperidines suggests that fluorine substitution can lead to a preference for the axial conformation due to hyperconjugative and electrostatic interactions. researchgate.net However, the cumulative effect of a trifluorophenyl group at the 3-position of the piperidine ring has not been specifically detailed in the literature.

Molecular Docking and Molecular Dynamics Simulations of this compound

Molecular docking and dynamics simulations are powerful tools for predicting how a molecule might interact with a biological target.

Ligand-Protein Interaction Predictions with Target Receptors

While numerous studies have performed molecular docking for various piperidine derivatives with a range of receptors, including G-protein coupled receptors (GPCRs) and enzymes, specific docking studies for this compound are not reported. nih.govnih.gov The general approach involves docking the ligand into the binding site of a target protein to predict the binding affinity and pose.

Binding Mode Elucidation and Hotspot Identification

Without specific docking studies, the binding mode of this compound and the key residues (hotspots) it might interact with on a protein target cannot be definitively identified. This level of analysis is highly dependent on the specific protein being studied.

Conformational Dynamics in Biological Environments

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand within a biological environment, such as a protein binding pocket or a cell membrane. nih.govnih.gov Such simulations for this compound would be invaluable for understanding its conformational flexibility and the stability of its interactions over time. At present, such simulation data for this specific compound is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect activity, QSAR models can predict the potency of novel compounds, thus prioritizing synthetic efforts.

The development of a predictive Structure-Activity Relationship (SAR) model for this compound analogues would begin with the compilation of a dataset of these compounds with their corresponding measured biological activities (e.g., IC₅₀ or Kᵢ values for a specific target). A variety of molecular descriptors would then be calculated for each analogue. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

For instance, in a study on a series of furan-pyrazole piperidine derivatives, researchers utilized 2D and 3D autocorrelation descriptors to develop a multiple linear regression (MLR) model. nih.gov The selection of the most relevant descriptors is typically achieved through statistical methods like genetic algorithms (GA), which help in building a robust model that can accurately predict the activity of new compounds. nih.gov The statistical quality of the resulting QSAR model is assessed using various validation metrics, as illustrated in the table below.

Statistical Parameter Description Typical Acceptable Value
r² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² (Cross-validated r²) A measure of the predictive ability of the model, determined through techniques like leave-one-out (LOO) cross-validation.> 0.5
r²_pred (External Validation r²) Assesses the model's ability to predict the activity of an external set of compounds not used in model generation.> 0.5
RMSE (Root Mean Square Error) Indicates the standard deviation of the residuals (prediction errors).As low as possible

A hypothetical QSAR study on this compound analogues might reveal the importance of descriptors related to the trifluorophenyl moiety, such as electrostatic potential and hydrophobicity, in influencing biological activity. The fluorine atoms can significantly impact properties like metabolic stability and binding affinity through hydrogen bonding and other non-covalent interactions.

Once a statistically robust QSAR model is established, it can be employed for virtual screening of large compound libraries to identify new potential hits. nih.gov This process involves calculating the molecular descriptors for each compound in the library and then using the QSAR equation to predict their biological activity. This in silico screening is significantly faster and more cost-effective than traditional high-throughput screening.

For lead optimization, QSAR models provide valuable guidance on which structural modifications are likely to enhance activity. For example, if a model indicates that a lower value for a particular descriptor is favorable for activity, medicinal chemists can design new analogues that possess this characteristic. Studies on other piperidine-containing compounds have successfully used this approach to design and synthesize novel derivatives with improved potency. nih.govnih.gov The general workflow for virtual screening and lead optimization using a QSAR model is depicted below.

Step Description
1. Database Preparation A large database of chemical compounds is compiled and prepared for screening.
2. Descriptor Calculation The same set of molecular descriptors used to build the QSAR model is calculated for all compounds in the database.
3. Activity Prediction The validated QSAR model is used to predict the biological activity of each compound in the database.
4. Hit Selection Compounds with predicted activities above a certain threshold are selected as potential "hits".
5. Experimental Validation The selected hits are synthesized and tested experimentally to confirm their activity.
6. Lead Optimization For confirmed hits, the QSAR model is used to guide further structural modifications to improve activity and other properties.

De Novo Drug Design Approaches Based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a known ligand-binding site. The this compound scaffold can serve as an excellent starting point for such design strategies.

Computational programs can generate new molecules by either growing a structure from a starting fragment within the active site of a target protein or by linking together small molecular fragments in a way that satisfies the steric and electronic requirements of the binding pocket. For instance, a de novo design approach could explore different substitutions on the piperidine ring or modifications to the trifluorophenyl group to optimize interactions with a specific biological target.

A hypothetical de novo design study based on the this compound scaffold might involve the following steps:

Step Description
1. Target Identification and Active Site Analysis A biological target is chosen, and the three-dimensional structure of its binding site is determined, often through X-ray crystallography or homology modeling.
2. Scaffold Placement The this compound scaffold is placed in the active site in a favorable orientation.
3. Molecular Growth or Linking New functional groups or molecular fragments are computationally added to the scaffold to form new, larger molecules that complement the active site.
4. Scoring and Ranking The newly designed molecules are scored based on their predicted binding affinity and other drug-like properties.
5. Selection for Synthesis The most promising candidates are selected for chemical synthesis and subsequent biological evaluation.

This approach has the potential to generate highly novel and potent compounds that may not be discoverable through traditional medicinal chemistry approaches alone.

Preclinical in Vitro Research and Proof of Concept Studies for 3 3,4,5 Trifluorophenyl Piperidine

Cell-Based Assays for Efficacy and Selectivity

Cell-based assays are fundamental in early-stage drug discovery to determine the biological activity of a compound on its intended target and to assess its specificity.

Reporter Gene Assays

Reporter gene assays are a common method to study gene expression and receptor activity. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific regulatory element that is responsive to the target of interest. An increase or decrease in the expression of the reporter gene in the presence of a test compound indicates its effect on the signaling pathway.

Currently, there are no published studies that have utilized reporter gene assays to evaluate the efficacy and selectivity of 3-(3,4,5-Trifluorophenyl)piperidine.

High-Throughput Screening Campaigns

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target. This automated process is crucial for identifying initial "hit" compounds.

There is no publicly available information to suggest that this compound has been identified as a hit compound from any high-throughput screening campaigns.

Evaluation of In Vitro Metabolic Stability

The metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile, particularly its half-life and bioavailability. These studies are typically conducted using liver microsomes or hepatocytes from various species, including humans. The rate at which the compound is metabolized provides an early indication of its likely in vivo clearance.

No in vitro metabolic stability data for this compound has been reported in the scientific literature. Therefore, key parameters such as its half-life (t½) and intrinsic clearance (CLint) in liver microsomes or hepatocytes are not known.

Assessment of Permeability Characteristics

A compound's ability to permeate biological membranes, such as the intestinal wall, is essential for its oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, providing an estimate of its potential for oral absorption.

There are no published results from Caco-2 permeability assays or other similar in vitro models for this compound. Consequently, its permeability classification and potential for oral bioavailability remain undetermined.

Future Directions and Emerging Research Avenues for 3 3,4,5 Trifluorophenyl Piperidine

Exploration of Novel Therapeutic Targets for 3-(3,4,5-Trifluorophenyl)piperidine Scaffold

The exploration of novel therapeutic targets for the this compound scaffold is a promising area of research. While direct studies on this specific compound are limited, the broader class of phenylpiperidines has been shown to interact with a variety of receptors in the central nervous system (CNS). For instance, derivatives of 3-phenylpiperidine (B1330008) have been identified as potent and selective dopamine (B1211576) autoreceptor agonists. nih.gov Specifically, compounds with a 3-hydroxyphenyl group have demonstrated high potency and selectivity. nih.gov Furthermore, analogs of 3-aryl piperidine (B6355638) have been developed as efficacious dopamine D4 receptor agonists. nih.gov

Recent research into fluorinated piperidine scaffolds has also yielded potent and selective antagonists for the dopamine D4 receptor, highlighting the potential of these compounds as tools for studying neurological disorders. nih.gov The trifluoromethylphenyl moiety itself is a key component of compounds targeting serotonin (B10506) receptors, such as 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine, which acts as a selective 5-HT1A receptor ligand. nih.gov Given this context, the this compound scaffold could be investigated for its activity at various CNS receptors, including but not limited to dopamine and serotonin receptor subtypes.

Beyond the CNS, the 2,4,5-trifluorophenyl group is a key structural feature of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. google.com This suggests that derivatives of this compound could be explored as potential modulators of metabolic targets like DPP-4. The table below summarizes potential therapeutic targets for the this compound scaffold based on the activity of structurally related compounds.

Table 1: Potential Therapeutic Targets for the this compound Scaffold

Target ClassSpecific TargetRationale based on Structurally Related CompoundsPotential Therapeutic Area
Dopamine ReceptorsD4 Receptor3-aryl piperidines show agonist activity nih.gov; fluorinated piperidines show antagonist activity. nih.govNeurological and psychiatric disorders
Serotonin Receptors5-HT1A Receptor(Trifluoromethylphenyl)piperazine derivatives show high affinity. nih.govAnxiety, depression
EnzymesDipeptidyl Peptidase-4 (DPP-4)The trifluorophenyl moiety is present in the DPP-4 inhibitor, sitagliptin. google.comType 2 diabetes

Application in Probe Development for Chemical Biology

The development of chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. The this compound scaffold is a promising candidate for the design of such probes. Fluorinated piperidines have been successfully developed as tool compounds for in vitro studies, for example, in investigating dopamine D4 receptor signaling in cellular models. nih.gov

A key application of chemical probes is in radiolabeling for receptor binding and imaging studies. For instance, a tritiated analog of a (trifluoromethylphenyl)piperazine, [3H]PAPP, has been synthesized and used as a selective radioligand for 5-HT1A receptors in the brain. nih.gov This allows for the quantitative analysis of receptor density and distribution. nih.gov Similarly, the this compound core could be modified to incorporate a radioactive isotope (e.g., tritium (B154650) or carbon-14) or a fluorescent tag, enabling its use in a variety of experimental settings.

The unique NMR signature of fluorine could also be exploited. ¹⁹F NMR spectroscopy is a powerful tool for studying drug-protein interactions and conformational changes in biological systems. A this compound-based probe could provide valuable insights into the binding kinetics and dynamics with its target proteins.

Advanced Synthetic Methodologies for Enhanced Diversity

To fully explore the therapeutic potential of the this compound scaffold, access to a diverse range of analogs is crucial. Recent advances in synthetic organic chemistry offer powerful tools to achieve this. Traditional methods for creating substituted piperidines can be laborious, but modern approaches are making the synthesis of these structures more efficient and versatile. sciencedaily.comnih.gov

One such approach is the dearomatization-hydrogenation of fluoropyridine precursors. acs.org This method allows for the cis-selective hydrogenation of readily available starting materials to produce a variety of (multi)fluorinated piperidines. acs.org Other advanced methods include:

Intramolecular Cyclization: Techniques such as the Dieckmann cyclization can be used to construct the piperidine ring. nih.gov Reductive hydroamination/cyclization cascades of alkynes also provide a stereoselective route to substituted piperidines. mdpi.com

Asymmetric Synthesis: The development of asymmetric synthesis routes, for example, through nitro-Mannich/reduction cyclization or desymmetrization approaches, allows for the stereocontrolled synthesis of chiral piperidine derivatives. mdpi.com

One-Pot Processes: Combining hydrogenation and functionalization in a one-pot process can make the synthesis faster and more cost-effective. mdpi.com

These methodologies can be applied to the this compound core to generate a library of derivatives with varied substituents on the piperidine ring. This chemical diversity is essential for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies can be effectively applied to the development of drugs based on the this compound scaffold. mdpi.com AI and ML algorithms can analyze vast datasets to identify patterns and make predictions, thereby accelerating the identification and optimization of new drug candidates. nih.gov

Key applications of AI and ML in this context include:

Predictive Modeling: AI models can be trained to predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and potential toxicity of novel this compound analogs. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing compounds with a higher probability of success for synthesis and experimental testing.

Virtual Screening and Target Identification: Machine learning algorithms can be used to screen for potential biological targets for the this compound scaffold. nih.gov By analyzing the structural features of the compound and comparing them to known ligands for various receptors and enzymes, these models can generate hypotheses about new drug-target interactions.

De Novo Drug Design: Generative AI models can design novel molecules based on a set of desired properties. For the this compound scaffold, this could involve generating new substitution patterns on the piperidine ring to enhance binding affinity for a specific target or to improve drug-like properties.

The use of AI and ML can significantly reduce the time and cost associated with drug discovery by focusing resources on the most promising candidates. mdpi.com As more data on the biological activity of fluorinated piperidines becomes available, the predictive power of these computational models will continue to improve.

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